Cas no 97966-83-1 (Urea, N-(3-fluorophenyl)-N'-3-pyridinyl-)

Urea, N-(3-fluorophenyl)-N'-3-pyridinyl- is a fluorinated urea derivative characterized by its unique molecular structure incorporating both a 3-fluorophenyl and a 3-pyridinyl moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its dual aromatic functionality and fluorine substitution, which can enhance binding affinity and metabolic stability. The presence of the pyridine ring offers coordination sites for metal interactions, while the fluorine atom improves lipophilicity and bioavailability. Its well-defined crystalline structure ensures high purity, making it suitable for research applications in medicinal chemistry, particularly in the development of kinase inhibitors or bioactive small molecules. The compound's stability under standard conditions further supports its utility in synthetic workflows.
Urea, N-(3-fluorophenyl)-N'-3-pyridinyl- structure
97966-83-1 structure
Product name:Urea, N-(3-fluorophenyl)-N'-3-pyridinyl-
CAS No:97966-83-1
MF:C12H10FN3O
MW:231.225705623627
CID:4371343
PubChem ID:853873

Urea, N-(3-fluorophenyl)-N'-3-pyridinyl- Chemical and Physical Properties

Names and Identifiers

    • Urea, N-(3-fluorophenyl)-N'-3-pyridinyl-
    • 1-(3-FLUOROPHENYL)-3-(3-PYRIDYL)UREA
    • 1-(3-fluorophenyl)-3-pyridin-3-ylurea
    • SR-01000367018-3
    • BDBM65923
    • AKOS000545556
    • BAS 01923251
    • 1-(3-fluorophenyl)-3-pyridin-3-yl-urea
    • 1-(3-fluorophenyl)-3-(3-pyridinyl)urea
    • Z111508042
    • 668-125-9
    • 1-(3-Fluoro-phenyl)-3-pyridin-3-yl-urea
    • 97966-83-1
    • cid_853873
    • SCHEMBL22926673
    • SMR000517146
    • REGID_for_CID_853873
    • MLS001201441
    • SR-01000367018-1
    • CHEMBL1371471
    • HMS2825O03
    • SR-01000367018
    • Inchi: InChI=1S/C12H10FN3O/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17)
    • InChI Key: WFOGJKJRUKGBDO-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 231.08079011Da
  • Monoisotopic Mass: 231.08079011Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54Ų
  • XLogP3: 1.9

Urea, N-(3-fluorophenyl)-N'-3-pyridinyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S760625-50mg
1-(3-FLUOROPHENYL)-3-(3-PYRIDYL)UREA
97966-83-1
50mg
¥160.9 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S760625-1EA
97966-83-1
50MG
¥147.39 2022-12-01

Additional information on Urea, N-(3-fluorophenyl)-N'-3-pyridinyl-

Comprehensive Overview of Urea, N-(3-fluorophenyl)-N'-3-pyridinyl- (CAS No. 97966-83-1)

Urea, N-(3-fluorophenyl)-N'-3-pyridinyl- (CAS No. 97966-83-1) is a specialized urea derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique fluorophenyl and pyridinyl substituents, exhibits remarkable potential in drug discovery and material science. Researchers are increasingly exploring its applications due to its molecular versatility and bioactive properties, making it a subject of interest in modern synthetic chemistry.

The structural features of Urea, N-(3-fluorophenyl)-N'-3-pyridinyl- contribute to its hydrogen-bonding capacity, a critical factor in its interactions with biological targets. Recent studies highlight its role as a scaffold molecule in designing kinase inhibitors, which are pivotal in treating chronic diseases. With the growing demand for targeted therapies, this compound’s ability to modulate protein-protein interactions aligns with trends in precision medicine and personalized healthcare.

In agrochemical applications, Urea, N-(3-fluorophenyl)-N'-3-pyridinyl- is investigated for its potential as a plant growth regulator. Its fluorine-containing moiety enhances stability and bioavailability, addressing challenges in crop protection. As sustainable agriculture gains traction, this compound’s low environmental persistence and efficacy at low concentrations resonate with the shift toward eco-friendly pesticides.

From a synthetic perspective, the preparation of Urea, N-(3-fluorophenyl)-N'-3-pyridinyl- involves multistep organic reactions, often employing Pd-catalyzed cross-coupling or microwave-assisted synthesis to improve yields. These methods align with the industry’s focus on green chemistry and process optimization, reducing waste and energy consumption—a priority for ESG (Environmental, Social, and Governance)-driven enterprises.

Analytical characterization of this compound typically employs HPLC-MS and NMR spectroscopy, techniques frequently searched by chemists for quality control protocols. Its chromatographic behavior and spectral fingerprints are well-documented, aiding in its identification and purity assessment—a critical aspect for regulatory compliance in GMP (Good Manufacturing Practice) settings.

Market trends indicate rising interest in fluorinated ureas, driven by their enhanced metabolic stability compared to non-fluorinated analogs. Patent analyses reveal applications in neurological disorder treatments, tying into broader searches for blood-brain barrier penetrants. This positions CAS No. 97966-83-1 as a candidate for central nervous system (CNS) drug development, a hot topic in neuropharmacology forums.

Despite its promise, handling Urea, N-(3-fluorophenyl)-N'-3-pyridinyl- requires adherence to laboratory safety standards. While not classified as hazardous, proper PPE (Personal Protective Equipment) and ventilation controls are recommended—a reminder that aligns with frequent Google queries about chemical handling best practices.

In conclusion, Urea, N-(3-fluorophenyl)-N'-3-pyridinyl- exemplifies the intersection of medicinal chemistry and sustainable technology. Its dual relevance to life sciences and material innovation ensures continued research momentum, reflecting broader scientific priorities like drug repurposing and green synthesis. As databases like PubChem and Reaxys expand their entries on such compounds, accessibility to its data will further propel its exploration.

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